molecular formula C11H13NO4 B14431371 N-Formyl-O-methyl-L-tyrosine CAS No. 76757-95-4

N-Formyl-O-methyl-L-tyrosine

Katalognummer: B14431371
CAS-Nummer: 76757-95-4
Molekulargewicht: 223.22 g/mol
InChI-Schlüssel: RDHZMNVRQUJEHZ-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Formyl-O-methyl-L-tyrosine is a derivative of the amino acid L-tyrosine It is characterized by the presence of a formyl group (-CHO) attached to the nitrogen atom and a methyl group (-CH3) attached to the oxygen atom of the tyrosine molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Formyl-O-methyl-L-tyrosine typically involves multiple steps. One common method starts with the protection of the amino group of L-tyrosine through acetylation, forming N-acetyl-L-tyrosine. This intermediate is then subjected to methylation using dimethyl sulfate in a Williamson ether synthesis to introduce the methyl group at the hydroxyl position. Finally, the formyl group is introduced through a formylation reaction, often using formic acid or other formylating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Formyl-O-methyl-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxymethyl derivatives .

Wissenschaftliche Forschungsanwendungen

N-Formyl-O-methyl-L-tyrosine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Formyl-O-methyl-L-tyrosine involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially inhibiting their activity. The methyl group may influence the compound’s hydrophobicity and its ability to cross cell membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both formyl and methyl groups, which confer distinct chemical properties and potential biological activities. This dual modification can enhance its reactivity and specificity in various applications .

Eigenschaften

CAS-Nummer

76757-95-4

Molekularformel

C11H13NO4

Molekulargewicht

223.22 g/mol

IUPAC-Name

(2S)-2-formamido-3-(4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C11H13NO4/c1-16-9-4-2-8(3-5-9)6-10(11(14)15)12-7-13/h2-5,7,10H,6H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1

InChI-Schlüssel

RDHZMNVRQUJEHZ-JTQLQIEISA-N

Isomerische SMILES

COC1=CC=C(C=C1)C[C@@H](C(=O)O)NC=O

Kanonische SMILES

COC1=CC=C(C=C1)CC(C(=O)O)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.